molecular formula C12H21ClN2O3 B7930585 [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930585
M. Wt: 276.76 g/mol
InChI Key: VROVBUBLXULDJA-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a chloroacetyl group at the 1-position and a tert-butyl carbamate moiety at the 2-ylmethyl position. Its applications likely include serving as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the chloroacetyl group for further functionalization.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROVBUBLXULDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the pyrrolidine ring with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

    Formation of the Carbamate Ester: The final step involves the reaction of the chloroacetylated pyrrolidine with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate. This reaction is usually performed in an organic solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: Carbamic acid and tert-butyl alcohol.

    Oxidation and Reduction Products: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its structural similarities to known pharmacophores. It may exhibit:

  • Anticancer Activity : Some studies suggest that pyrrolidine derivatives can inhibit tumor growth and metastasis, making them candidates for cancer therapy .
  • Cerebroprotective Effects : Research indicates that compounds with similar structures may offer protection against neurodegenerative diseases .

Enzyme Inhibition

Research has shown that derivatives of pyrrolidine can act as inhibitors of specific enzymes, such as endothelin-converting enzyme (ECE). This inhibition can be significant in treating conditions like hypertension and heart failure .

Organ Protection

Due to its potential cytostatic properties, this compound may be useful in protecting organs during surgical procedures or transplants, thereby reducing the risk of graft rejection .

Case Study 1: Anticancer Properties

A study demonstrated that certain pyrrolidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential for [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester in cancer therapy.

Case Study 2: Neuroprotection

In preclinical trials, compounds similar to this carbamate were found to protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary but often include enzymes and receptors relevant to the compound’s therapeutic or biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester ()
  • Molecular Formula : C₁₄H₂₃ClN₂O₃
  • Key Differences :
    • Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), altering ring strain and conformational flexibility.
    • Substitution at the 4-position of piperidine vs. the 2-position of pyrrolidine, affecting spatial orientation of functional groups.
  • Piperidine derivatives are common in drug design (e.g., kinase inhibitors), suggesting divergent applications compared to pyrrolidine analogs .
2.1.2. [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester ()
  • Molecular Formula : C₁₅H₂₇ClN₂O₃
  • Key Differences :
    • Incorporates an isopropyl group on the carbamate nitrogen instead of a hydrogen atom.
    • S-configuration at the pyrrolidine 2-position, introducing chirality.
  • Chirality enables enantioselective applications, such as asymmetric catalysis or chiral drug intermediates .
2.1.3. (2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester ()
  • Molecular Formula: C₁₂H₂₁NO₃
  • Key Differences :
    • Replaces the chloroacetyl group with a 2-oxo (ketone) and a 5-propyl substituent.
  • Implications :
    • The oxo group increases polarity, enhancing aqueous solubility but reducing reactivity toward nucleophiles.
    • Used in alkaloid synthesis (e.g., poison-derived compounds), highlighting its role in natural product chemistry .
2.1.4. Complex Carbamates with Heterocyclic Systems ()
  • Examples :
    • (2-Pyrrolidin-1-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(triazolo-pyrazinyl)-cyclopentyl ester.
  • Key Differences :
    • Fused triazolo-pyrazine moieties and cyclopentyl backbones.
  • Implications :
    • Designed for high-affinity biological targeting (e.g., kinase inhibition), contrasting with the simpler intermediate role of the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Reactivity/Applications
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester C₁₂H₂₁ClN₂O₃ Chloroacetyl (reactive), tert-butyl carbamate (protective) Nucleophilic substitution; intermediate in drug synthesis
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester C₁₄H₂₃ClN₂O₃ Piperidine ring, 4-ylmethyl substitution Potential pharmacokinetic modulation due to ring size
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester C₁₅H₂₇ClN₂O₃ S-configuration, isopropyl substituent Chiral synthesis; improved solubility
(2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester C₁₂H₂₁NO₃ 2-oxo, 5-propyl substituents Natural product synthesis; stable but less reactive

Key Research Findings

Reactivity : The chloroacetyl group in the target compound enables facile nucleophilic displacement (e.g., with amines or thiols), a feature absent in oxo-containing analogs like those in .

Chirality : Enantiomeric purity (e.g., S-configuration in ) is critical for applications requiring stereoselectivity, such as enzyme inhibition .

Biological Activity

The compound [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic molecule notable for its potential biological activities. Its structure incorporates a pyrrolidine ring, a chloroacetyl group, and a carbamate moiety, which may confer unique properties suitable for medicinal chemistry applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H25ClN2O3C_{14}H_{25}ClN_{2}O_{3} with a predicted boiling point of approximately 420.7 °C and a density of 1.161 g/cm³. The pKa value is estimated at 12.58, indicating its basicity in physiological conditions .

PropertyValue
Molecular FormulaC14H25ClN2O3
Boiling Point420.7 °C (predicted)
Density1.161 g/cm³ (predicted)
pKa12.58 (predicted)

Antimicrobial Activity

Carbamate derivatives have been widely studied for their antimicrobial properties. The presence of the chloroacetyl group suggests potential effectiveness against various bacterial strains. Similar compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria, making this compound a candidate for further antimicrobial investigations.

Anticancer Properties

Research indicates that chloroacetyl derivatives can inhibit cancer cell proliferation. For instance, structural analogs have shown efficacy in targeting specific pathways involved in tumor growth. The mechanism of action often involves the inhibition of key enzymes or receptors that contribute to cancer cell survival and proliferation .

In vitro studies on similar compounds have reported cytotoxic effects on various cancer cell lines, suggesting that [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester may possess anticancer properties worth exploring.

Neuroprotective Effects

Compounds featuring pyrrolidine structures are frequently investigated for neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neural tissues .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of related compounds:

  • Anticancer Activity : In a study involving similar chloroacetyl derivatives, significant inhibition of cell growth was observed in human colon cancer cell lines (HCT116), with IC50 values indicating potent cytotoxicity .
  • Neuroprotective Mechanisms : Research has shown that pyrrolidine-based compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Antimicrobial Efficacy : A comparative analysis demonstrated that related carbamate compounds exhibited strong antibacterial activity against both Staphylococcus aureus and Escherichia coli, highlighting the potential of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester as an antimicrobial agent.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking studies can help predict binding affinities to enzymes or receptors relevant to its biological activity.

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group, pyridine ringAntagonist for mGluR5
N-(2-Chloroacetyl)piperidineChloroacetyl group, piperidine ringAntimicrobial properties
Ethyl carbamateCarbamate structureUsed in food industry; toxicity concerns

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